![molecular formula C20H26O5S B12111374 16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B12111374.png)
16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXYMETHYL-16ALPHA,17BETA-EPIESTRIOL-O-CYCLIC SULFONE involves multiple steps, starting from the precursor 16-epiestriol. The key steps include the methoxymethylation of the hydroxyl group at the 3-position and the formation of the cyclic sulfone at the 16,17-positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-METHOXYMETHYL-16ALPHA,17BETA-EPIESTRIOL-O-CYCLIC SULFONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The methoxymethyl and sulfone groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
3-METHOXYMETHYL-16ALPHA,17BETA-EPIESTRIOL-O-CYCLIC SULFONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure makes it a useful tool in studying hormone-receptor interactions and other biological processes.
Industry: The compound can be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-METHOXYMETHYL-16ALPHA,17BETA-EPIESTRIOL-O-CYCLIC SULFONE involves its interaction with specific molecular targets, such as hormone receptors. The methoxymethyl and sulfone groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved include the activation or inhibition of receptor-mediated signaling cascades, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
16-epiestriol: The precursor to 3-METHOXYMETHYL-16ALPHA,17BETA-EPIESTRIOL-O-CYCLIC SULFONE, which lacks the methoxymethyl and sulfone groups.
Estradiol derivatives: Compounds with similar steroidal structures but different functional groups at the 3, 16, and 17 positions.
Cyclic sulfones: Other cyclic sulfone compounds with different core structures or substituents.
Uniqueness
3-METHOXYMETHYL-16ALPHA,17BETA-EPIESTRIOL-O-CYCLIC SULFONE is unique due to its specific combination of methoxymethyl and cyclic sulfone groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C20H26O5S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
16-ethoxy-9-methyl-5,7-dioxa-6λ6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide |
InChI |
InChI=1S/C20H26O5S/c1-3-23-13-5-7-14-12(10-13)4-6-16-15(14)8-9-20(2)17(16)11-18-19(20)25-26(21,22)24-18/h5,7,10,15-19H,3-4,6,8-9,11H2,1-2H3 |
InChI Key |
JVVUTCZABCFENT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CC5C4OS(=O)(=O)O5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


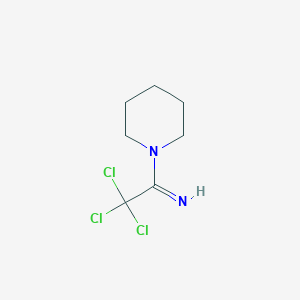
![5-Azaspiro[2.5]oct-7-ene-4,6-dione](/img/structure/B12111298.png)
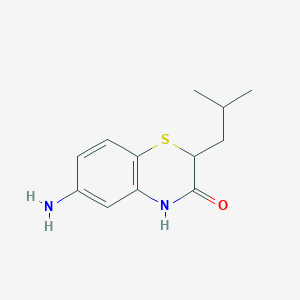
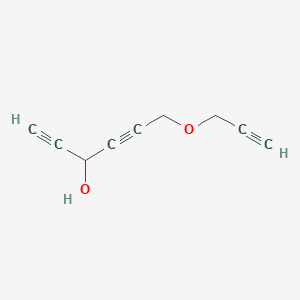

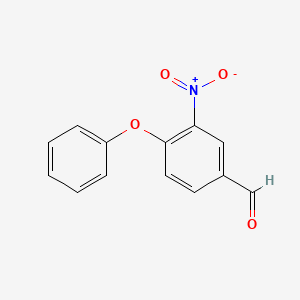
![4,5,6,9,10,11-Hexamethoxy-15,16-dimethyl-17-oxatetracyclo[12.2.1.02,7.08,13]heptadeca-2,4,6,8,10,12-hexaene](/img/structure/B12111335.png)
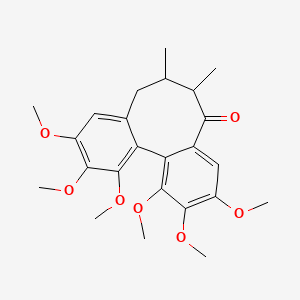

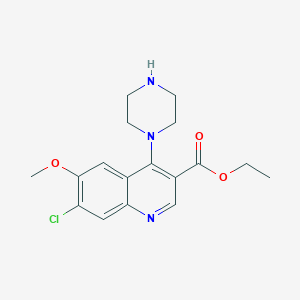

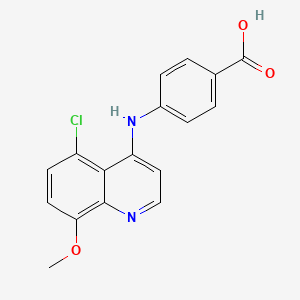
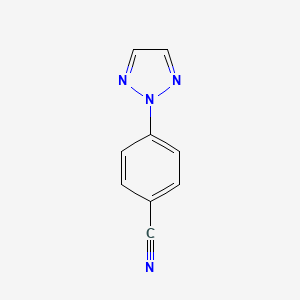
![Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl-](/img/structure/B12111394.png)
